1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene
Overview
Description
1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination and chlorination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy group. The typical synthetic route involves:
Chlorination: The addition of chlorine atoms using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The methoxymethoxy group can undergo hydrolysis or oxidation, leading to the formation of reactive intermediates that further interact with biological or chemical targets.
Comparison with Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 1-Bromo-4-chloro-2-(methoxymethoxy)benzene
- 1-Bromo-2-(methoxymethoxy)benzene
Uniqueness: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene is unique due to the specific positioning of the bromine, chlorine, and methoxymethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in organic synthesis and material science.
Biological Activity
1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and a bromine atom on the benzene ring, along with a methoxymethoxy substituent. Its molecular formula is and it has a molecular weight of approximately 293.02 g/mol.
Antibacterial Activity
Recent studies have indicated that halogenated compounds, including this compound, exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 0.5 - 2.0 μg/mL |
E. coli | 1.0 μg/mL |
The observed MIC values suggest that the compound possesses potent antibacterial activity comparable to established antibiotics such as tetracycline and ciprofloxacin .
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways. The presence of halogen atoms enhances the lipophilicity of the compound, allowing better penetration into bacterial cells .
Study on Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The study found that this compound significantly inhibited the growth of MRSA strains at lower concentrations compared to other tested compounds .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the methoxymethoxy group could enhance the antibacterial potency. Substitutions affecting electron density on the aromatic ring were shown to influence binding affinity to bacterial targets .
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOGPSFOCFUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248337 | |
Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301147-68-1 | |
Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301147-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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